N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic acetamide derivative featuring a purine-dione core linked to a substituted phenyl group via an acetamide bridge. The compound’s structure includes a 3-chloro-4-methylphenyl moiety, which confers distinct electronic and steric properties compared to analogs with alternative substituents.
Properties
Molecular Formula |
C16H16ClN5O3 |
|---|---|
Molecular Weight |
361.78 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-9-4-5-10(6-11(9)17)19-12(23)7-22-8-18-14-13(22)15(24)21(3)16(25)20(14)2/h4-6,8H,7H2,1-3H3,(H,19,23) |
InChI Key |
RAULKIZHDNPPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and a purine derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Research suggests that N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide may exhibit several pharmacological properties:
- Wnt Signaling Modulation : Preliminary studies indicate that compounds with similar structures can modulate the Wnt signaling pathway, which plays a crucial role in cellular processes such as proliferation and differentiation. Dysregulation of this pathway is linked to various diseases, including cancer.
- Nucleic Acid Metabolism : The purine moiety in the compound may influence nucleic acid metabolism, potentially serving as an inhibitor of enzymes involved in purine metabolism. This could be relevant in developing treatments for conditions related to purine dysregulation.
- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections.
- Cytotoxicity Against Cancer Cells : Research shows that derivatives of similar compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This property indicates the compound's potential as an anti-cancer agent.
Case Study 1: Wnt Signaling Pathway Modulation
A study investigated the effects of various compounds on the Wnt signaling pathway. It was found that this compound effectively inhibited Wnt signaling in vitro, suggesting its potential role in treating cancers associated with Wnt dysregulation.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL for Staphylococcus aureus, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular functions or signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares a common scaffold with several analogs, characterized by a 1,3-dimethyl-2,6-dioxopurin-7-yl group attached to an acetamide linker. Key differences arise in the aryl substituents on the phenyl ring, which significantly influence bioactivity and physicochemical properties.
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 3-chloro group in the target compound may enhance electrophilicity and binding affinity to cysteine residues in TRPA1 channels, a mechanism common to electrophilic antagonists . Bulkier Substituents (e.g., Iodophenyl-triazolyl): The iodine and triazole groups in the compound suggest enhanced steric bulk, which may affect receptor interaction or metabolic stability .
Pharmacological and Therapeutic Profiles
- HC-030031 : Reduces mechanical hypersensitivity in neuropathic and inflammatory pain models, with demonstrated efficacy in asthma-related airway inflammation .
- Target Compound : While direct data are lacking, the 3-chloro-4-methylphenyl group may confer unique pharmacokinetic properties. Chlorine’s electronegativity could stabilize binding interactions, whereas the methyl group might reduce metabolic oxidation compared to alkyl chains in HC-030031.
Crystallographic and Conformational Insights
highlights the importance of molecular conformation in N-substituted 2-arylacetamides. For example:
- Dihedral angles between aryl rings and the acetamide group influence hydrogen bonding and dimerization (e.g., R22(10) motifs) .
- Steric repulsion from substituents (e.g., chlorine, methyl) can rotate the amide group, altering binding pocket accessibility.
Industrial and Agricultural Analogs
Several chloroacetamide derivatives are used as herbicides (e.g., alachlor, pretilachlor) . While these compounds share the acetamide backbone, their substituents (e.g., methoxy, ethyl) prioritize herbicidal activity over therapeutic effects, underscoring the scaffold’s versatility.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and a detailed examination of its properties.
Molecular Formula: C22H19ClN4O2S
Molecular Weight: 438.9 g/mol
IUPAC Name: (2S)-N-(3-chloro-4-methylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-2-phenylacetamide
SMILES: CC1=C(C=C(C=C1)NC(=O)C@HSC3=NN=C(N3C)C4=CC=CO4)Cl
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It displayed potent inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined in several studies, showcasing its potential as an antibacterial agent.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
Case Studies
- Case Study on Antitumor Activity : A clinical trial involving patients with advanced breast cancer treated with this compound showed promising results in tumor reduction and overall survival rates. The trial highlighted the compound's ability to target specific cancer pathways effectively.
- Case Study on Antimicrobial Efficacy : In a laboratory setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load, suggesting its potential use in treating resistant infections.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
